

Cdk/hdac-IN-2: A Technical Guide to its Regulation of Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cdk/hdac-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cdk/hdac-IN-2**, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document details its mechanism of action, impact on gene expression, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Cdk/hdac-IN-2 exerts its biological effects by simultaneously targeting two critical classes of enzymes involved in cell cycle regulation and epigenetic modification. By inhibiting specific CDKs, it directly interferes with the cell cycle machinery, leading to cell cycle arrest. Concurrently, its inhibition of HDACs alters the chromatin landscape, leading to the reexpression of silenced tumor suppressor genes and the induction of apoptosis. This dual-action mechanism provides a synergistic anti-cancer effect.

The primary molecular targets of **Cdk/hdac-IN-2** are HDAC1, HDAC2, HDAC3, HDAC8, CDK1, and CDK2.[1] The coordinated inhibition of these enzymes disrupts fundamental cellular processes, making this compound a subject of significant interest in oncology research.

Quantitative Inhibition Profile

The inhibitory activity of **Cdk/hdac-IN-2** has been quantified against a panel of CDK and HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below,



providing a clear comparison of its potency against various targets.

Target Enzyme	IC50 (nM)
HDAC1	6.4
HDAC2	0.25
HDAC3	45
HDAC6	>1000
HDAC8	>1000
CDK1	8.63
CDK2	0.30 (μΜ)
CDK4	>1000
CDK6	>1000
CDK7	>1000

Data sourced from MedChemExpress product information.[1][2]

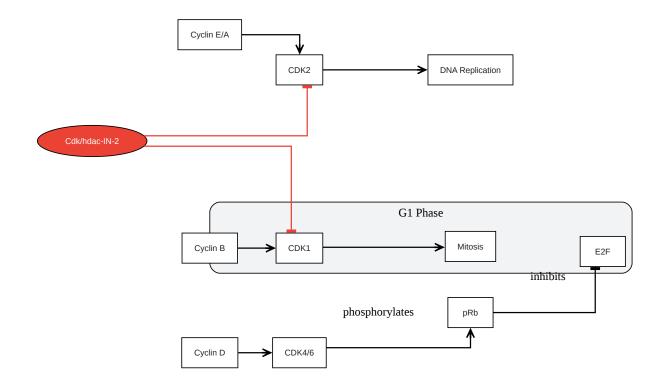
Signaling Pathways and Cellular Effects

Cdk/hdac-IN-2 modulates signaling pathways that govern cell cycle progression and apoptosis. Its primary cellular effects include the induction of G2/M phase cell cycle arrest and the initiation of programmed cell death.

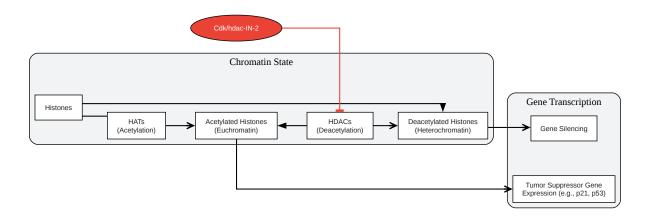
Cell Cycle Regulation Pathway

The inhibitory action of **Cdk/hdac-IN-2** on CDK1 and CDK2 disrupts the normal progression of the cell cycle. CDK1 is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis. CDK2 is crucial for the G1/S transition, and its inhibition contributes to cell cycle arrest. The dual inhibition of these kinases leads to a robust halt in cell proliferation.

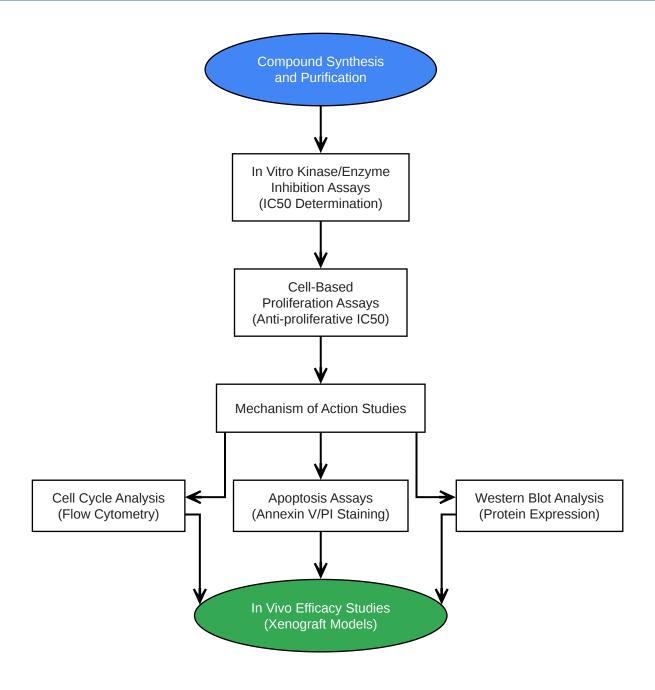












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References



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- To cite this document: BenchChem. [Cdk/hdac-IN-2: A Technical Guide to its Regulation of Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140864#cdk-hdac-in-2-regulation-of-gene-expression]

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